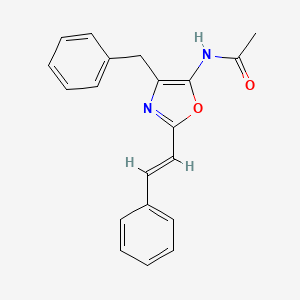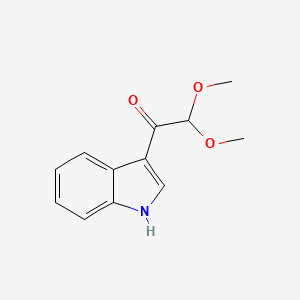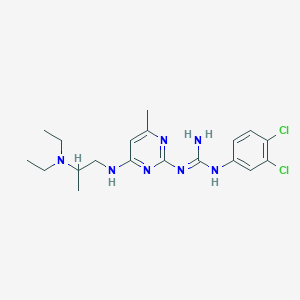
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a diethylamino propyl group, and a methylpyrimidinyl group
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dichlorophenyl group, followed by the introduction of the diethylamino propyl group and the methylpyrimidinyl group. Reaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis process. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)-3-(4-((2-(diethylamino)propyl)amino)-6-methylpyrimidin-2-yl)guanidine can be compared with other similar compounds, such as:
Phenylboronic acids: These compounds are used in drug design and have similar structural features but differ in their stability and reactivity.
Imidazopyridines: These compounds are recognized for their wide range of applications in medicinal chemistry and material science
Propriétés
Numéro CAS |
51386-98-2 |
|---|---|
Formule moléculaire |
C19H27Cl2N7 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-2-[4-[2-(diethylamino)propylamino]-6-methylpyrimidin-2-yl]guanidine |
InChI |
InChI=1S/C19H27Cl2N7/c1-5-28(6-2)13(4)11-23-17-9-12(3)24-19(26-17)27-18(22)25-14-7-8-15(20)16(21)10-14/h7-10,13H,5-6,11H2,1-4H3,(H4,22,23,24,25,26,27) |
Clé InChI |
OVTODQVUOPPGTQ-UHFFFAOYSA-N |
SMILES isomérique |
CCN(CC)C(C)CNC1=NC(=NC(=C1)C)/N=C(\N)/NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CCN(CC)C(C)CNC1=NC(=NC(=C1)C)N=C(N)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



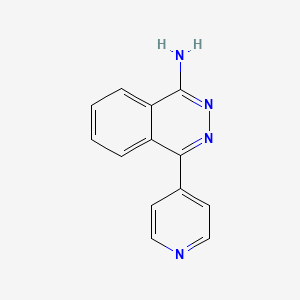
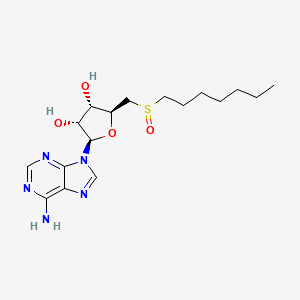
![2-{Methyl[3-(pyrrolidin-1-yl)propyl]amino}ethan-1-ol](/img/structure/B12903464.png)

![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
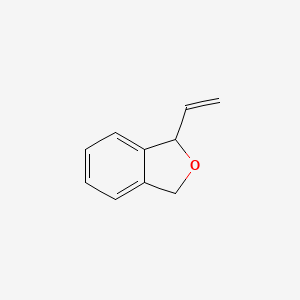
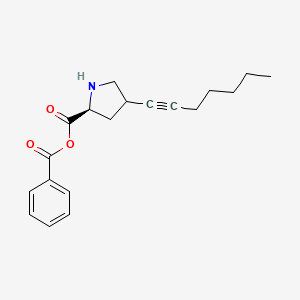

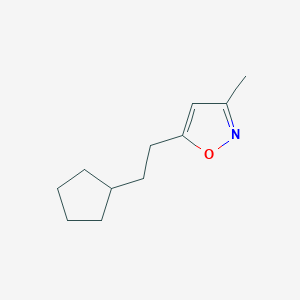
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
